molecular formula C14H15BrN2 B1517930 [(4-Bromophenyl)(pyridin-3-yl)methyl](ethyl)amine CAS No. 1153742-21-2

[(4-Bromophenyl)(pyridin-3-yl)methyl](ethyl)amine

Cat. No. B1517930
CAS RN: 1153742-21-2
M. Wt: 291.19 g/mol
InChI Key: UIADRZHSZNPTFA-UHFFFAOYSA-N
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Description

The compound (4-Bromophenyl)(pyridin-3-yl)methylamine is a substituted pyridine . It has a molecular weight of 291.19 . The IUPAC name for this compound is N-[(4-bromophenyl)(3-pyridinyl)methyl]ethanamine .


Molecular Structure Analysis

The InChI code for (4-Bromophenyl)(pyridin-3-yl)methylamine is 1S/C14H15BrN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

(4-Bromophenyl)(pyridin-3-yl)methylamine is an oil at room temperature .

Scientific Research Applications

Neuroscience

In the realm of neuroscience, this compound has shown potential in the study of neurodegenerative diseases. It may serve as a scaffold for developing neuroprotective agents, potentially aiding in the treatment or prevention of conditions like Alzheimer’s and Parkinson’s disease .

Oncology

Within oncology research, derivatives of (4-Bromophenyl)(pyridin-3-yl)methylamine are being explored for their antitumor properties. The compound’s ability to interact with various cellular pathways could make it a valuable tool in cancer therapy development .

Pharmacology

Pharmacologically, the compound is of interest due to its structural similarity to molecules that modulate enzyme activity. This characteristic could be harnessed to create new drugs with improved pharmacokinetic properties, targeting a range of diseases .

Biochemistry

Biochemically, (4-Bromophenyl)(pyridin-3-yl)methylamine is a candidate for studying enzyme inhibition, particularly enzymes like acetylcholinesterase (AChE), which are relevant to neurodegenerative disease research .

Materials Science

In materials science, the compound’s molecular structure may be utilized in the development of light-harvesting devices and molecular wires, contributing to advancements in electronic and photonic technologies .

Environmental Science

Lastly, in environmental science, the compound’s reactivity and potential for forming derivatives make it a subject of interest for developing substances that could help in environmental monitoring and remediation efforts .

properties

IUPAC Name

N-[(4-bromophenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIADRZHSZNPTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC=C(C=C1)Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromophenyl)(pyridin-3-yl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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